Chol-N3

Click chemistry Bioorthogonal labeling Bioconjugation flexibility

Chol-N3 (CAS 2106868-12-4, MW 385.59 g/mol, C₂₄H₃₉N₃O) is a bioorthogonal cholesterol probe in which an azide (–N₃) group replaces the native hydroxyl at the C-24 position of the cholesterol side chain, preserving the tetracyclic sterol backbone and the hydrophobic character essential for faithful membrane integration. The azide moiety serves as a dual-purpose click-chemistry handle capable of undergoing both copper-catalyzed azide-alkyne cycloaddition (CuAAC, k ~10–100 M⁻¹s⁻¹) and strain-promoted azide-alkyne cycloaddition (SPAAC, k ~10⁻²–1 M⁻¹s⁻¹) with DBCO- or BCN-bearing molecules, enabling catalyst-free labeling in live-cell contexts.

Molecular Formula C24H39N3O
Molecular Weight 385.6 g/mol
Cat. No. B12397175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChol-N3
Molecular FormulaC24H39N3O
Molecular Weight385.6 g/mol
Structural Identifiers
SMILESCC(CCCN=[N+]=[N-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C24H39N3O/c1-16(5-4-14-26-27-25)20-8-9-21-19-7-6-17-15-18(28)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,16,18-22,28H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1
InChIKeyYLJZGEPWZDKPTI-OLSVQSNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chol-N3 (Cholesterol Azide) – Bioorthogonal Cholesterol Probe for Live-Cell Nanoscale Lipid Imaging


Chol-N3 (CAS 2106868-12-4, MW 385.59 g/mol, C₂₄H₃₉N₃O) is a bioorthogonal cholesterol probe in which an azide (–N₃) group replaces the native hydroxyl at the C-24 position of the cholesterol side chain, preserving the tetracyclic sterol backbone and the hydrophobic character essential for faithful membrane integration [1]. The azide moiety serves as a dual-purpose click-chemistry handle capable of undergoing both copper-catalyzed azide-alkyne cycloaddition (CuAAC, k ~10–100 M⁻¹s⁻¹) and strain-promoted azide-alkyne cycloaddition (SPAAC, k ~10⁻²–1 M⁻¹s⁻¹) with DBCO- or BCN-bearing molecules, enabling catalyst-free labeling in live-cell contexts [2]. Unlike fluorescent cholesterol analogs such as NBD-cholesterol or BODIPY-cholesterol that carry bulky fluorophores and distort native membrane behavior, Chol-N3 is a minimal-modification probe that has been validated to mimic cholesterol in synthetic and cellular membranes without measurable perturbation [1].

Why Chol-N3 Cannot Be Readily Replaced by Alkyne-Cholesterol, Cholesterol-DBCO, or Cholesterol-PEG-Azide in Membrane Biology Workflows


Substituting Chol-N3 with an alkyne-cholesterol probe (e.g., C-19 alkyne cholesterol) forces reliance on CuAAC exclusively, exposing live-cell experiments to copper-catalyst toxicity and precluding SPAAC-based copper-free detection schemes [1]. Conversely, Cholesterol-DBCO is restricted to SPAAC only, with bulkier cyclooctyne moieties that can impede membrane incorporation kinetics and introduce steric constraints during subsequent conjugation [2]. Cholesterol-PEG-Azide derivatives insert a hydrophilic PEG spacer (MW 1,000–10,000 Da) between the cholesterol anchor and the azide, substantially altering the compound's partition behavior, increasing water solubility, and changing membrane residence time relative to the minimally modified Chol-N3 scaffold [3]. Furthermore, directly fluorescent cholesterol analogs (NBD-cholesterol, BODIPY-cholesterol) exhibit altered membrane dynamics, while intrinsically fluorescent sterols (cholestatrienol, dehydroergosterol) suffer from low fluorescence intensity and poor photostability, making them unsuitable for super-resolution imaging workflows [4]. These functional divergences mean that experimental protocols optimized for Chol-N3—particularly live-cell super-resolution microscopy—cannot be simply ported to another cholesterol-click conjugate without revalidation of labeling efficiency, membrane fidelity, and spatial resolution.

Quantitative Evidence Guide: Chol-N3 Differentiation Against Closest Cholesterol Click-Probe Comparators


Dual CuAAC/SPAAC Reactivity vs. Single-Mode Alkyne-Cholesterol and Cholesterol-DBCO Probes

Chol-N3 is the only cholesterol-based click probe in its MW class that supports both CuAAC and SPAAC reaction pathways from a single azide handle. Alkyne-cholesterol (e.g., C-19 alkyne cholesterol, MW 368.6) is restricted to CuAAC (k ~10–100 M⁻¹s⁻¹) and cannot participate in SPAAC because it lacks a strained alkyne [1]. Cholesterol-DBCO is restricted to SPAAC (k ~10⁻²–1 M⁻¹s⁻¹) and cannot undergo CuAAC [2]. Chol-N3 provides both modalities without requiring the user to purchase separate probes for copper-based and copper-free workflows .

Click chemistry Bioorthogonal labeling Bioconjugation flexibility

Live-Cell Nanoscale Imaging Resolution: Chol-N3 Enables <50 nm Lipid Domain Visualization vs. Diffraction-Limited Alkyne-Cholesterol Imaging

When combined with live-cell super-resolution fluorescence microscopy (SRM), Chol-N3 directly visualizes cholesterol-rich nanodomains of <50 nm at the plasma membrane of resting living SH-SY5Y cells [1]. In contrast, alkyne-cholesterol probes studied by Hofmann et al. (2014) provide subcellular distribution data at conventional confocal/diffraction-limited resolution (~200–250 nm) and do not report nanodomain-level resolution below the diffraction barrier [2]. Chol-N3 has been explicitly validated to reveal multiple cholesterol diffusion modes at different spatial localizations using nanoscopy, a capability not demonstrated for alkyne-cholesterol or Cholesterol-DBCO probes in published literature [1].

Super-resolution microscopy Lipid rafts Membrane nanodomains

Membrane-Mimetic Fidelity Without Perturbation vs. Bulky Fluorophore-Conjugated Cholesterol Probes

The chol-N3 probe has been experimentally demonstrated to mimic cholesterol in synthetic and cellular membranes without perturbation, as assessed by Langmuir monolayer isotherms and cellular viability assays [1]. In contrast, bulky fluorophore-conjugated cholesterols such as NBD-cholesterol and BODIPY-cholesterol are explicitly noted in the literature to alter the biophysical properties of cholesterol in membranes [2]. Intrinsically fluorescent sterols (cholestatrienol, dehydroergosterol) suffer from low fluorescence intensity and poor photostability, limiting their utility for prolonged imaging [2]. The minimal structural modification in Chol-N3—replacement of the C-24 hydroxyl with an azidomethyl group—preserves the native cholesterol LogP and membrane partitioning behavior [3].

Membrane biophysics Cholesterol mimicry Lipid probe validation

Molecular Weight Advantage: Chol-N3 (385.6 Da) vs. Cholesterol-PEG-Azide (≥2,000 Da) and Cholesterol-DBCO for Membrane Incorporation Efficiency

Chol-N3 (MW 385.59 g/mol) is approximately 5-fold smaller than the most common Cholesterol-PEG-Azide variant (MW 2,000 Da) and substantially smaller than Cholesterol-DBCO, whose DBCO moiety alone adds significant steric bulk . The PEG spacer in Cholesterol-PEG-Azide increases water solubility and reduces membrane insertion kinetics by introducing a hydrophilic segment between the cholesterol anchor and the azide reactive group [1]. In liposome and nanoparticle functionalization applications, the absence of a PEG linker in Chol-N3 means the azide group resides closer to the membrane surface, reducing the spacer-dependent variability in click-labeling efficiency that can occur with PEGylated analogs of varying chain lengths [1].

Drug delivery Liposome functionalization Membrane anchoring

Demonstrated Working Concentration Range in Live Mammalian Cells vs. Undefined Protocols for Alternative Probes

Chol-N3 has published, reproducible working conditions for live-cell imaging: 25 μM for 16 hours in living SH-SY5Y cells clearly resolves nanoscopic domains in the plasma membrane, and 15 μM for 16 hours reveals nanoscale spatiotemporal diffusion dynamics . The azido-amino multifunctional cholesterol probe by Wen et al. (2025) demonstrated effective cellular uptake and labeling at 3–12 µM in COS-7 cells with no cytotoxicity [1]. In contrast, alkyne-cholesterol (Hofmann et al.) and Cholesterol-DBCO lack published, quantitative dose-response or standardized live-cell protocols validated for super-resolution microscopy, requiring each laboratory to perform de novo optimization [2].

Cell biology Experimental reproducibility Standardized protocols

Long-Term Storage Stability: Powder and Solution Shelf-Life Data vs. Cholesterol-DBCO Oxidative Sensitivity

Chol-N3 demonstrates defined long-term stability: powder storage at –20°C for 3 years, in solvent at –80°C for 6 months to 1 year, and stability at ambient temperature during routine shipping [1]. In contrast, Cholesterol-DBCO requires storage at –20°C with protection from light and moisture due to the oxidation sensitivity of the strained cyclooctyne ring; DBCO reagents can degrade via reaction with thiols, sodium azide, or at pH <5.5 [2]. The azide group of Chol-N3 is chemically stable under standard laboratory storage conditions, though it should be kept away from strong reducing agents and extreme heat [3].

Compound storage Laboratory logistics Supply chain reliability

Chol-N3: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Live-Cell Super-Resolution Imaging of Cholesterol Nanodomains in Plasma Membranes

Chol-N3 is the only cholesterol click probe with peer-reviewed validation for direct visualization of cholesterol-rich nanodomains <50 nm in living, unperturbed cells when combined with super-resolution fluorescence microscopy (SRM/dSTORM) [1]. At 25 μM for 16 h in SH-SY5Y cells, it reveals nanoscale lipid heterogeneity without membrane perturbation, and at 15 μM it enables analysis of spatiotemporal cholesterol diffusion dynamics [1]. This application is inaccessible to alkyne-cholesterol probes (limited to diffraction-limited confocal imaging ~200–250 nm), NBD/BODIPY-cholesterol (altered membrane properties), or Cholesterol-DBCO (no published SRM validation) [2][3]. Research groups studying lipid raft biology, membrane organization, and signal transduction should prioritize Chol-N3 for super-resolution imaging workflows.

Dual-Modality Click Chemistry Platform for Flexible Bioconjugation Strategies

Chol-N3 provides access to both CuAAC and SPAAC reaction pathways from a single azide handle, eliminating the need to stock separate alkyne- or DBCO-functionalized cholesterol probes for different experimental contexts [1]. For fixed-cell or in vitro applications requiring fast, quantitative labeling, CuAAC (k ~10–100 M⁻¹s⁻¹) with alkyne-fluorophores can be employed [2]. For live-cell, copper-sensitive applications, SPAAC (k ~10⁻²–1 M⁻¹s⁻¹) with DBCO/BCN-fluorophores provides catalyst-free labeling at physiological pH and temperature [1][2]. This dual capability is particularly valuable for core facilities and multi-user laboratories that serve diverse experimental needs.

Liposome and Lipid Nanoparticle (LNP) Surface Functionalization with Minimal Steric Interference

With a molecular weight of 385.59 g/mol and the azide group directly appended to the cholesterol C-24 side chain without an intervening PEG spacer, Chol-N3 offers more predictable membrane anchoring and higher molar incorporation efficiency than Cholesterol-PEG-Azide conjugates (MW 2,000–10,000 Da) [1][2]. The absence of a hydrophilic PEG spacer ensures the azide reactive handle remains in close proximity to the membrane surface, which can improve click-conjugation efficiency for surface modification of liposomes and LNPs with targeting ligands, fluorophores, or therapeutic payloads [3]. This makes Chol-N3 the preferred choice for formulation scientists who require dense, uniform surface functionalization of lipid-based nanocarriers.

Multiplexed Co-Labeling Workflows Combining Cholesterol Imaging with Immunofluorescence

Building on the foundational Chol-N3 scaffold, the azido-amino bifunctional cholesterol probe concept (Wen et al. 2025) demonstrates compatibility with aldehyde fixation, permeabilization, and subsequent immunolabeling—achieving a Pearson's correlation coefficient of 0.685 for co-localization with the lysosomal marker LAMP1 [1]. Chol-N3's azide group enables post-fixation click-labeling with organic fluorophores without interfering with parallel antibody-based staining, a capability that fluorescent cholesterol analogs (NBD-cholesterol, BODIPY-cholesterol) and intrinsically fluorescent sterols cannot match due to either spectral overlap or loss of signal during fixation/permeabilization steps [1][2]. This makes Chol-N3 and its derivatives uniquely suited for correlative studies of cholesterol trafficking with organelle marker proteins.

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